

Structure-Activity Relationship of Bromobenzaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzaldehyde

Cat. No.: B1279091

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of bromobenzaldehyde derivatives, specifically focusing on their antimicrobial and anticancer activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the antimicrobial and anticancer activities of synthesized 3/4-bromo-N'-(substituted benzylidene)benzohydrazide derivatives. The antimicrobial activity is presented as the minimum inhibitory concentration (MIC), while the anticancer potential is indicated by the 50% inhibitory concentration (IC50).

Compound ID	Substitution on Benzylidene Ring	Antimicrobial Activity (pMICam, $\mu\text{M/mL}$)	Anticancer Activity (IC50, μM) vs. HCT116 cells
12	4-N(CH3)2	1.67	Not Reported
22	3-OCF3	Not Reported	1.20
Standard	Tetrandrine	Not Applicable	1.53
Standard	5-Fluorouracil	Not Applicable	4.6

Data sourced from a study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides.[1]

Experimental Protocols

Synthesis of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides

A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and characterized using physicochemical and spectral methods.[1]

Antimicrobial Activity Evaluation (Microbroth Dilution Method)

The antimicrobial potential of the synthesized compounds was determined using the microbroth dilution method to establish the minimum inhibitory concentration (MIC).

- **Preparation of Test Compounds:** Stock solutions of the synthesized bromobenzaldehyde derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- **Bacterial Strains:** Standard bacterial strains are grown in a suitable liquid culture medium to a specific growth phase.
- **Serial Dilution:** In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in the growth medium.
- **Inoculation:** A standardized inoculum of the bacterial suspension is added to each well of the microtiter plate.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Evaluation (MTT Assay)

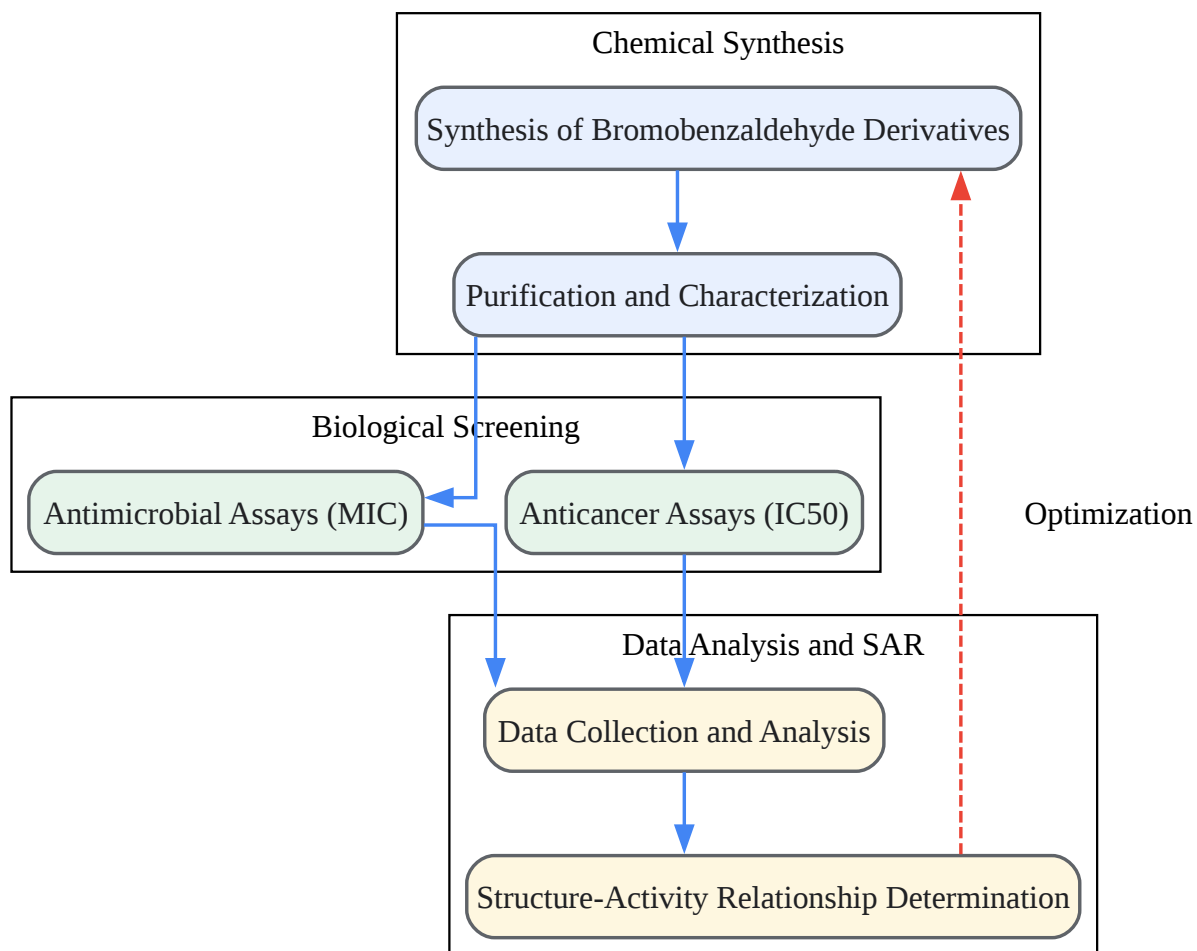
The in vitro anticancer activity of the synthesized derivatives was evaluated against a human cancer cell line, such as HCT116 (colon cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[2]

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the synthesized bromobenzaldehyde derivatives and incubated for a specified duration (e.g., 48 hours).
- **MTT Addition:** After the incubation period, an MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

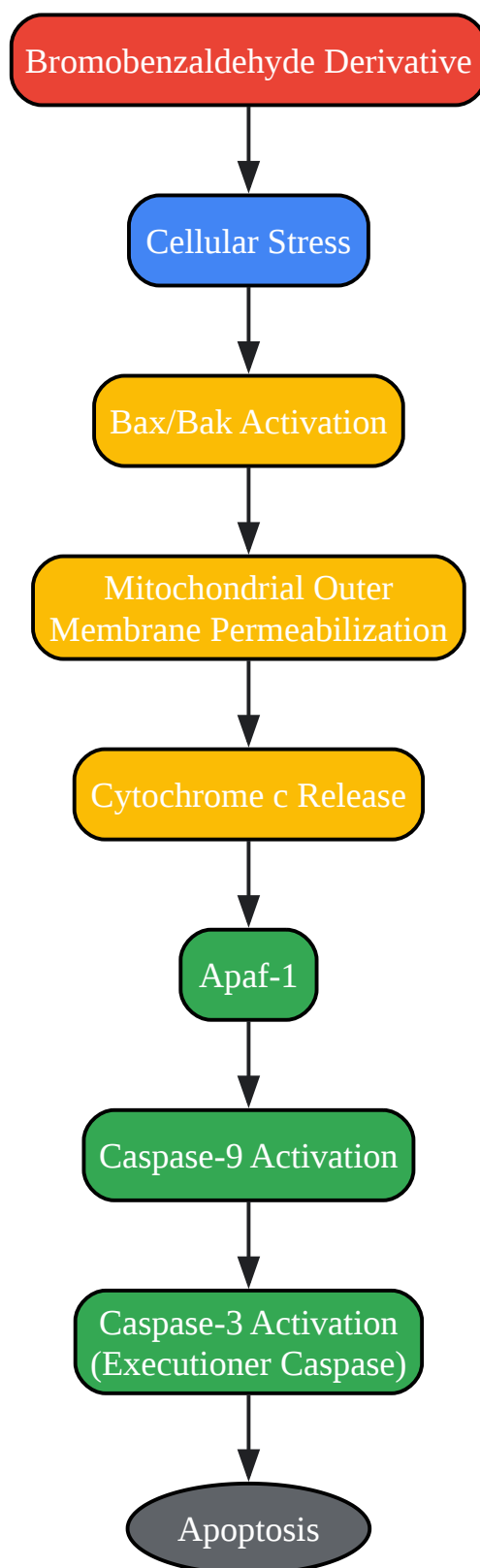
Workflow and Signaling Pathways

The following diagrams illustrate the general workflow of a structure-activity relationship study and a simplified representation of a potential signaling pathway that could be influenced by the bromobenzaldehyde derivatives.



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General workflow for a Structure-Activity Relationship (SAR) study.



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Simplified intrinsic apoptosis pathway, a potential target for anticancer agents.

Discussion of Structure-Activity Relationships

The presented data, although limited, allows for preliminary SAR observations. For instance, the anticancer activity of the benzohydrazide derivatives is influenced by the nature and position of the substituent on the benzylidene ring. Compound 22, with a 3-OCF₃ substitution, demonstrated the most potent anticancer activity, even surpassing the standard drug tetrandrine.[1] In the case of antimicrobial activity, compound 12, bearing a 4-N(CH₃)₂ group, was identified as the most potent agent.[1]

These findings suggest that electron-withdrawing groups at the meta position of the benzylidene ring may be favorable for anticancer activity, while electron-donating groups at the para position could enhance antimicrobial properties. Further studies with a broader range of substituents are necessary to establish a more comprehensive SAR.

The proposed mechanisms of action for such derivatives often involve the induction of apoptosis in cancer cells, potentially through the intrinsic pathway as depicted above.[3] For antimicrobial action, disruption of the bacterial cell membrane and subsequent depolarization is a possible mechanism.[4]

Disclaimer: This guide is intended for informational purposes only and is based on the cited research. Further investigation is required for a complete understanding of the structure-activity relationships of bromobenzaldehyde derivatives.

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